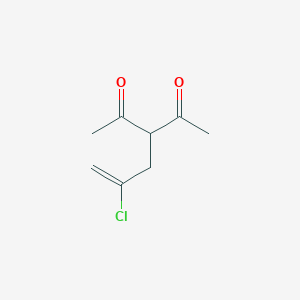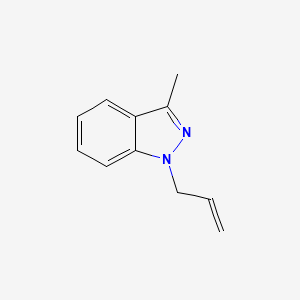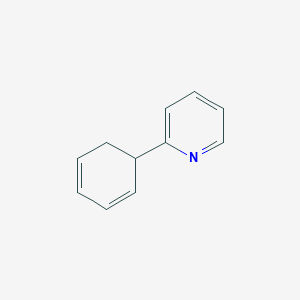
2-(Cyclohexa-2,4-dien-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexa-2,4-dien-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclohexa-2,4-dienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexa-2,4-dien-1-yl)pyridine typically involves the reaction of pyridine with cyclohexa-2,4-dien-1-yl derivatives under specific conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines . This reaction is carried out under visible light irradiation, which facilitates the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Cyclohexa-2,4-dien-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene moiety into a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the diene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(Cyclohexa-2,4-dien-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of pyridine derivatives with biological systems.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexa-2,4-dien-1-yl)pyridine involves its interaction with molecular targets through its pyridine and diene moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Cyclohexa-2,4-dien-1-one: Shares the diene moiety but lacks the pyridine ring.
Pyridine: Lacks the cyclohexa-2,4-dien-1-yl group but shares the pyridine ring structure.
Uniqueness: 2-(Cyclohexa-2,4-dien-1-yl)pyridine is unique due to the combination of the pyridine ring and the cyclohexa-2,4-dien-1-yl group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Propriétés
Numéro CAS |
112365-68-1 |
|---|---|
Formule moléculaire |
C11H11N |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-cyclohexa-2,4-dien-1-ylpyridine |
InChI |
InChI=1S/C11H11N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-6,8-10H,7H2 |
Clé InChI |
ZLEGTHOLZZOFQA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


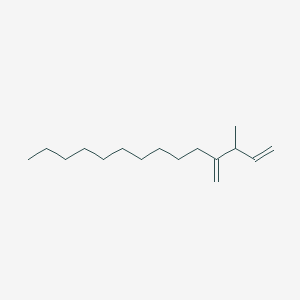
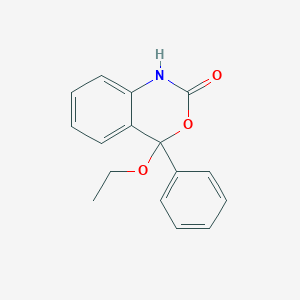
![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
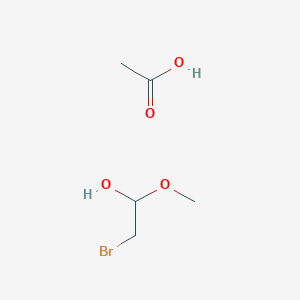
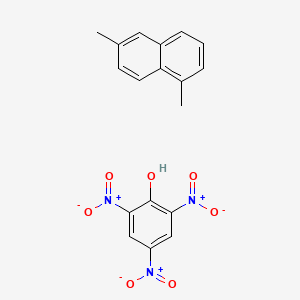
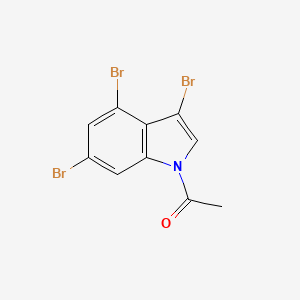
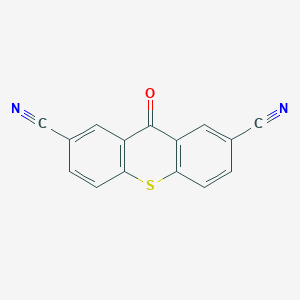
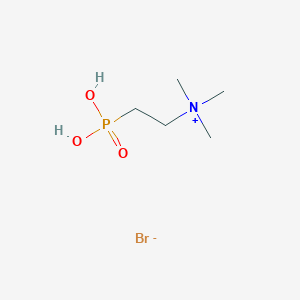
![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
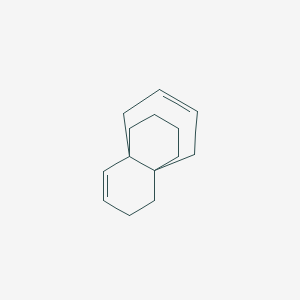
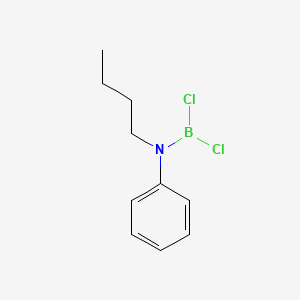
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
